molecular formula C18H27NO6S B8079978 tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate

tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate

Cat. No.: B8079978
M. Wt: 385.5 g/mol
InChI Key: LTARKGLQJXZCEK-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a tosyloxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate, which is then subjected to tosylation to introduce the tosyloxy group. The reaction conditions often require anhydrous solvents and specific reagents to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to ensure consistency and efficiency. The process may also be optimized to reduce waste and improve overall yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate is used as an intermediate for the preparation of various complex molecules. Its unique reactivity makes it valuable for constructing piperidine-based frameworks .

Biology and Medicine: The compound is explored for its potential in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for the synthesis of pharmaceuticals targeting specific pathways or receptors .

Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate involves its ability to undergo nucleophilic substitution reactions. The tosyloxy group is a good leaving group, allowing the compound to react with nucleophiles to form new bonds. This reactivity is leveraged in synthetic chemistry to create diverse molecular structures .

Comparison with Similar Compounds

Uniqueness: The presence of both the hydroxy and tosyloxy groups in tert-butyl 3-hydroxy-4-((tosyloxy)methyl)piperidine-1-carboxylate provides unique reactivity patterns, making it a versatile intermediate in synthetic chemistry. Its ability to undergo multiple types of reactions under various conditions sets it apart from similar compounds .

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6S/c1-13-5-7-15(8-6-13)26(22,23)24-12-14-9-10-19(11-16(14)20)17(21)25-18(2,3)4/h5-8,14,16,20H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTARKGLQJXZCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCN(CC2O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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